molecular formula C46H43Cl2FeNOP2Ru B3288020 (R)-2-[(Rp)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II)chloride complex CAS No. 849921-25-1

(R)-2-[(Rp)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II)chloride complex

Cat. No. B3288020
CAS RN: 849921-25-1
M. Wt: 915.6 g/mol
InChI Key: RKBAYBDGVOXZHR-FXULVREGSA-L
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Description

(R)-2-[(Rp)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II)chloride complex is a useful research compound. Its molecular formula is C46H43Cl2FeNOP2Ru and its molecular weight is 915.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Octahedral ruthenium(II) complexes containing chiral ligands like (4S)-2-[(Sp)-2-(diphenylphosphino)ferrocenyl]-4-(isopropyl)oxazoline have been prepared via phosphine exchange reactions, showcasing stereoselective processes that lead to thermodynamically stable isomers. Structural characterization has been achieved through NMR spectroscopy and X-ray diffraction methods, providing insights into the molecular architecture and the influence of different substituents on the complex geometry (Gimeno et al., 2001).

Catalytic Applications

These ruthenium(II) complexes have been explored in asymmetric transfer hydrogenation of ketones, demonstrating significant catalytic activity. For instance, the complex fac-[RuCl2{η2(P,N)-FcPN}(PMe3)2] has shown excellent turnover frequency values, indicating its potential as an efficient catalyst in organic synthesis (Madrigal et al., 2008).

Electrochemical and Photophysical Properties

The electrochemical and photophysical properties of ruthenium(II) complexes with chelating ligands like 1,1'-bis(diphenylphosphino)ferrocene have been studied, revealing low-energy emission attributed to metal-to-ligand charge transfer states. Such studies are crucial for understanding the complexes' behavior in various redox processes and their potential applications in electronic and photonic devices (Yam et al., 1997).

Antibacterial and Antioxidant Potential

New heterobimetallic ruthenium(II) complexes have been synthesized and evaluated for their antibacterial and antioxidant activities. These studies have opened new avenues for the application of these complexes in medicinal chemistry, particularly in developing new therapeutic agents with potential activity against various bacterial strains and oxidative stress (Appelt et al., 2017).

properties

InChI

InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q;;;;;;+2/p-2/t21-;;;;;;/m0....../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBAYBDGVOXZHR-FXULVREGSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.Cl[Ru]Cl.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.Cl[Ru]Cl.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H43Cl2FeNOP2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-[(Rp)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II)chloride complex
Reactant of Route 2
(R)-2-[(Rp)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II)chloride complex
Reactant of Route 3
(R)-2-[(Rp)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II)chloride complex
Reactant of Route 4
(R)-2-[(Rp)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II)chloride complex

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